molecular formula C4H6ClN3S B1320873 Thiazole-2-carboximidamide hydrochloride CAS No. 247037-82-7

Thiazole-2-carboximidamide hydrochloride

Cat. No. B1320873
CAS RN: 247037-82-7
M. Wt: 163.63 g/mol
InChI Key: MOIIOZOJYWYXEP-UHFFFAOYSA-N
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Description

Thiazole derivatives are a significant class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss Thiazole-2-carboximidamide hydrochloride, they do provide insights into the synthesis, molecular structure, and chemical properties of related thiazole compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of thiazole-4-carboxamide adenine dinucleotide (TAD) was accomplished by different approaches, including the reaction of adenosine 5'-monophosphate (AMP) with 2-beta-D-ribofuranosylthiazole-4-carboxamide 5'-monophosphate (TRMP) . Another example is the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which serve as building blocks in drug discovery . Additionally, novel polyimides derived from unsymmetrical diamine containing a thiazole moiety were synthesized, highlighting the versatility of thiazole derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity and interaction with biological targets. The paper on the synthesis of benzimidazolylthiazoles includes an investigation of the three-dimensional structure of a thiazole derivative using x-ray diffraction analysis (XDA), which provides detailed information on the molecular conformation and potential binding interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their biological function and the development of new compounds. For example, the nonenzymatic hydrolysis of Δ2-thiazoline-2-carboxylate, a thiazole derivative, was studied, revealing insights into its stability and reaction mechanisms under different pH conditions . The synthesis of thiazolo[3,2-a]pyrimidine derivatives through condensation reactions further demonstrates the chemical reactivity of thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, thermal stability, and reactivity, are important for their practical applications. The novel thiazole-containing polyimide mentioned in one study exhibits excellent solubility and thermal stability, making it suitable for high-performance materials . The cardioprotective activity of some 2-arylimino-1,3-thiazole derivatives was evaluated, indicating the potential therapeutic applications of these compounds .

Scientific Research Applications

Pharmacological Properties

Thiazole-2-carboximidamide hydrochloride has been examined for various pharmacological properties. One such compound, 2 : 4-Diamino-5-phenyl-thiazole hydrochloride, often exhibits a mild respiratory stimulant effect in patients and animals. It has been used clinically as a buffer to depressed respiration in conditions such as pneumonia, asphyxia neonatorum, and respiratory depression following anesthesia. It is also employed in the treatment of barbiturate intoxication and opiate overdose (Shulman, 1956).

Anticancer Applications

In the realm of cancer research, L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride, when used alongside other chemotherapeutic agents, has shown a significant increase in long-term leukemia-free survivors. This compound may exert its beneficial effects due to its reported immunostimulatory activity, making it a candidate for use as an immunostimulant in cancer combined modality treatment (Chirigos, Fuhrman, & Pryor, 1975).

Cardioprotective Activity

The synthesis of 2-arylimino-1,3-thiazoles has led to the discovery of compounds with cardioprotective activity. These compounds showed a moderate to high effect in protecting the heart, with one particular compound, 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, identified as a potential cardioprotective agent for further pharmacological studies (Drapak et al., 2019).

Antimicrobial Activity

A series of novel 2-Amino-4-Methylthiazole analogs have been developed to combat bacterial and fungal infections. These compounds, specifically thiazole-carboximidamide derivatives, displayed excellent antimicrobial activity, with low toxicity to mammalian cells and high selectivity. This highlights their potential as antimicrobial agents (Omar et al., 2020).

Safety and Hazards

Thiazole-2-carboximidamide hydrochloride is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid dust formation and inhalation, and to use personal protective equipment .

Relevant Papers One relevant paper discusses the synthesis, antibacterial, and antioxidant activities of Thiazole-based Schiff base derivatives . The paper reports that these compounds display significant pharmacological potential and can modulate the activity of many enzymes involved in metabolism . Another paper discusses the potential of thiazole derivatives as antimicrobial agents .

Mechanism of Action

Target of Action

Thiazole-2-carboximidamide hydrochloride is a compound with a diverse range of biological activities It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Mode of Action

It is known that thiazole-containing compounds can interact with their targets in various ways, leading to changes in the physiological system . For instance, they can inhibit crucial pathways, enhancing therapeutic effects, particularly in anticancer treatments .

Biochemical Pathways

This compound, like other thiazole-containing compounds, can affect various biochemical pathways. For instance, it has been noted that such compounds can enhance therapeutic anticancer effects through inhibiting crucial pathways . .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

It is known that thiazole-containing compounds can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

properties

IUPAC Name

1,3-thiazole-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIIOZOJYWYXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595549
Record name 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247037-82-7
Record name Thiazole-2-carboxamidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247037-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of thiazole-2-carbonitrile (1.5 g, 14 mmol) in 5 mL of dry MeOH was added dropwise a solution of sodium methoxide (0.74 g, 14 mmol) in 10 mL of dry methanol. The reaction mixture was stirred at room temperature until the disappearance of starting material which was checked by LC/MS. After that, ammonium chloride (1.5 g, 28 mmol) was added in one portion and the reaction mixture was stirred overnight. The undissolved material was removed by filtration and the filtrate was concentrated to afford thiazole-2-carboxamidine hydrochloride (Compound A1) as a grey solid which was used directly in the next step without further purification. MS: calc'd 128 (MH+), measured 128 (MH+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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